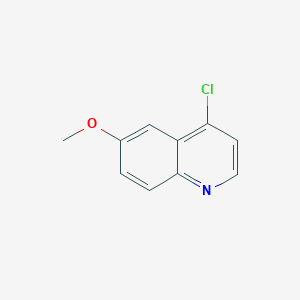

4-Chloro-6-methoxyquinoline

説明

The exact mass of the compound 4-Chloro-6-methoxyquinoline is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 21207. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality 4-Chloro-6-methoxyquinoline suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-Chloro-6-methoxyquinoline including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

特性

IUPAC Name |

4-chloro-6-methoxyquinoline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8ClNO/c1-13-7-2-3-10-8(6-7)9(11)4-5-12-10/h2-6H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BEOVBLPXVFICSP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC2=C(C=CN=C2C=C1)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8ClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50962806 | |

| Record name | 4-Chloro-6-methoxyquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50962806 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

193.63 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4295-04-9 | |

| Record name | 4295-04-9 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=21207 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 4-Chloro-6-methoxyquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50962806 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-chloro-6-methoxyquinoline | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Physicochemical Properties of 4-Chloro-6-methoxyquinoline

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physicochemical properties of 4-Chloro-6-methoxyquinoline, a key heterocyclic compound with applications in synthetic chemistry and as an intermediate in the development of pharmacologically active molecules. This document details its fundamental characteristics, outlines experimental protocols for their determination, and situates the compound in the context of relevant biological pathways.

Core Physicochemical Properties

4-Chloro-6-methoxyquinoline is a substituted quinoline with the molecular formula C₁₀H₈ClNO.[1] Its structure, featuring a chlorine atom at the 4-position and a methoxy group at the 6-position, imparts specific chemical reactivity and physical characteristics that are crucial for its application in further chemical synthesis.

Data Presentation: Quantitative Physicochemical Data

The following table summarizes the key physicochemical properties of 4-Chloro-6-methoxyquinoline. It is important to note that while some experimental data is available for related compounds, specific experimental values for 4-Chloro-6-methoxyquinoline are not widely published. Therefore, computationally predicted values from reliable sources are included and are duly noted.

| Property | Value | Data Type | Source |

| Molecular Formula | C₁₀H₈ClNO | --- | PubChem[1] |

| Molecular Weight | 193.63 g/mol | --- | PubChem[1] |

| Melting Point | Not available | Experimental | --- |

| Boiling Point | Not available | Experimental | --- |

| Aqueous Solubility | Not available | Experimental | --- |

| pKa (most basic) | 2.8 (Predicted) | Predicted | PubChem[1] |

| logP (Octanol-Water Partition Coefficient) | 2.8 (Predicted) | Predicted (XLogP3) | PubChem[1] |

Experimental Protocols

Detailed methodologies for the experimental determination of the key physicochemical properties of 4-Chloro-6-methoxyquinoline are provided below. These are standard and robust protocols widely used in the field of medicinal and organic chemistry.

Synthesis of 4-Chloro-6-methoxyquinoline

A common and effective method for the synthesis of 4-chloroquinolines is through the chlorination of the corresponding 4-hydroxyquinoline precursor.

Protocol:

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, place 4-hydroxy-6-methoxyquinoline.

-

Chlorination: Add phosphorus oxychloride (POCl₃) in excess to the flask. The POCl₃ can serve as both the reactant and the solvent.

-

Heating: Heat the reaction mixture to reflux (approximately 105-110 °C) and maintain this temperature for 2-4 hours.

-

Monitoring: The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) by observing the disappearance of the starting material.

-

Work-up: After the reaction is complete, allow the mixture to cool to room temperature. Carefully and slowly pour the reaction mixture onto crushed ice to quench the excess POCl₃.

-

Neutralization: Neutralize the acidic solution with a suitable base, such as a saturated sodium bicarbonate solution or dilute ammonium hydroxide, until the pH is approximately 7-8. This will precipitate the crude product.

-

Isolation: Collect the solid precipitate by vacuum filtration and wash it thoroughly with cold water.

-

Purification: The crude 4-Chloro-6-methoxyquinoline can be purified by recrystallization from a suitable solvent, such as ethanol or a mixture of ethanol and water, to yield the pure product.

Melting Point Determination

The melting point is a crucial indicator of the purity of a crystalline solid.

Protocol:

-

Sample Preparation: Ensure the synthesized 4-Chloro-6-methoxyquinoline is a fine, dry powder.[2] If necessary, grind the crystals using a mortar and pestle.

-

Capillary Loading: Pack a small amount of the powdered sample into a capillary tube to a height of 2-3 mm by tapping the sealed end of the tube on a hard surface.[3][4]

-

Measurement: Place the capillary tube in a melting point apparatus.[3]

-

Heating: Heat the sample rapidly to about 15-20 °C below the expected melting point, then slow the heating rate to 1-2 °C per minute to ensure thermal equilibrium.[4]

-

Observation: Record the temperature at which the first liquid droplet appears (the beginning of the melting range) and the temperature at which the entire sample becomes a clear liquid (the end of the melting range).[3] A sharp melting range (0.5-1.0 °C) is indicative of a pure compound.

Boiling Point Determination

For liquid compounds, the boiling point is a key physical constant. While 4-Chloro-6-methoxyquinoline is expected to be a solid at room temperature, this protocol is relevant for related liquid quinoline derivatives.

Protocol (Capillary Method):

-

Sample Preparation: Place a small amount of the liquid sample into a small test tube.

-

Capillary Insertion: Invert a capillary tube (sealed at one end) and place it, open end down, into the liquid in the test tube.

-

Heating: Attach the test tube to a thermometer and heat it in a suitable heating bath (e.g., a Thiele tube with mineral oil).[5]

-

Observation: As the liquid heats, a stream of bubbles will emerge from the open end of the capillary tube.[5]

-

Cooling and Measurement: Remove the heat source and allow the apparatus to cool slowly. The boiling point is the temperature at which the liquid begins to enter the capillary tube.[6]

Aqueous Solubility Determination (Shake-Flask Method)

This method determines the equilibrium solubility of a compound in an aqueous medium.

Protocol:

-

Sample Preparation: Add an excess amount of solid 4-Chloro-6-methoxyquinoline to a known volume of purified water or a relevant buffer solution (e.g., phosphate-buffered saline, pH 7.4) in a sealed flask.[7]

-

Equilibration: Agitate the flask at a constant temperature (e.g., 25 °C or 37 °C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.[8]

-

Phase Separation: After equilibration, allow the suspension to settle. Separate the solid phase from the aqueous phase by centrifugation or filtration.[9]

-

Quantification: Determine the concentration of 4-Chloro-6-methoxyquinoline in the clear aqueous supernatant using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

-

Calculation: The determined concentration represents the aqueous solubility of the compound under the specified conditions.

pKa Determination (Potentiometric Titration)

The pKa value indicates the strength of an acid or base and is critical for understanding a compound's ionization state at different pH values.

Protocol:

-

Solution Preparation: Prepare a solution of 4-Chloro-6-methoxyquinoline of known concentration in a suitable solvent system (e.g., water or a water-cosolvent mixture if solubility is low).[10]

-

Titration: Titrate the solution with a standardized solution of a strong acid (e.g., HCl) or a strong base (e.g., NaOH), depending on the nature of the analyte.[10]

-

pH Measurement: Monitor the pH of the solution continuously using a calibrated pH meter as the titrant is added in small increments.[10][11]

-

Data Analysis: Plot the pH of the solution against the volume of titrant added. The pKa is determined from the inflection point of the resulting titration curve.[12]

logP Determination (Reversed-Phase High-Performance Liquid Chromatography - RP-HPLC)

The octanol-water partition coefficient (logP) is a measure of a compound's lipophilicity, which is a key determinant of its pharmacokinetic properties.

Protocol:

-

System Setup: Use a reversed-phase HPLC column (e.g., C18) with a mobile phase consisting of a mixture of an organic solvent (e.g., methanol or acetonitrile) and an aqueous buffer.

-

Calibration: Inject a series of standard compounds with known logP values and determine their retention times.[13]

-

Correlation: Create a calibration curve by plotting the logarithm of the capacity factor (log k') of the standard compounds against their known logP values.[14]

-

Sample Analysis: Inject a solution of 4-Chloro-6-methoxyquinoline and determine its retention time under the same chromatographic conditions.

-

logP Calculation: Calculate the log k' for 4-Chloro-6-methoxyquinoline and use the calibration curve to determine its logP value.[14]

Visualizations

Synthesis Workflow

The following diagram illustrates a typical synthetic workflow for the preparation of 4-Chloro-6-methoxyquinoline from a 4-hydroxyquinoline precursor.

Caption: Synthetic workflow for 4-Chloro-6-methoxyquinoline.

Physicochemical Property Determination Workflow

This diagram outlines the logical flow for determining the key physicochemical properties of a synthesized compound like 4-Chloro-6-methoxyquinoline.

Caption: Experimental workflow for physicochemical characterization.

Relevant Biological Signaling Pathway

While 4-Chloro-6-methoxyquinoline itself is not a known direct modulator of signaling pathways, it serves as a crucial intermediate in the synthesis of more complex molecules, such as inhibitors of the PI3K/Akt/mTOR pathway, which is frequently dysregulated in cancer.

Caption: The PI3K/Akt/mTOR signaling pathway.

References

- 1. 4-Chloro-6-methoxyquinoline | C10H8ClNO | CID 228348 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. uomus.edu.iq [uomus.edu.iq]

- 3. ursinus.edu [ursinus.edu]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. Video: Boiling Points - Concept [jove.com]

- 7. dissolutiontech.com [dissolutiontech.com]

- 8. scielo.br [scielo.br]

- 9. ps.tbzmed.ac.ir [ps.tbzmed.ac.ir]

- 10. creative-bioarray.com [creative-bioarray.com]

- 11. dergipark.org.tr [dergipark.org.tr]

- 12. Development of Methods for the Determination of pKa Values - PMC [pmc.ncbi.nlm.nih.gov]

- 13. ecetoc.org [ecetoc.org]

- 14. How to Evaluate Lipophilicity Rapidly? The Significance of Reversed-Phase Liquid Chromatography (RP-HPLC) - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]

synthesis of 4-Chloro-6-methoxyquinoline from 4-methoxyaniline

This in-depth technical guide provides a comprehensive overview of a robust synthetic route for 4-Chloro-6-methoxyquinoline, a key intermediate in pharmaceutical research and development, starting from the readily available precursor, 4-methoxyaniline. This document is intended for researchers, scientists, and professionals in the field of drug development, offering detailed experimental protocols, quantitative data, and a clear visualization of the synthetic workflow.

The synthesis is a two-step process commencing with the formation of the quinoline core via a Gould-Jacobs type reaction, followed by a chlorination step. This methodology is well-established and provides a reliable pathway to the target compound.

Experimental Workflow

The overall synthetic pathway from 4-methoxyaniline to 4-Chloro-6-methoxyquinoline is depicted below.

Caption: Synthetic workflow for 4-Chloro-6-methoxyquinoline.

Quantitative Data Summary

The following tables summarize the key quantitative data associated with the synthesis.

Table 1: Physicochemical Data of Key Compounds

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) |

| 4-methoxyaniline | C₇H₉NO | 123.15 | 57-59 |

| 4-hydroxy-6-methoxyquinoline | C₁₀H₉NO₂ | 175.18 | ~239[1] |

| 4-Chloro-6-methoxyquinoline | C₁₀H₈ClNO | 193.63 | 118-120 |

Table 2: Reaction Conditions and Yields

| Step | Reaction | Key Reagents | Solvent | Temperature (°C) | Time (h) | Yield (%) |

| 1 | Formation of 4-hydroxy-6-methoxyquinoline | 4-methoxyaniline, Diethyl (ethoxymethylene)malonate | Diphenyl ether | ~245 | 2 | ~100[2] |

| 2 | Chlorination | 4-hydroxy-6-methoxyquinoline, Phosphorus oxychloride (POCl₃) | Toluene | Reflux | 2 | ~98 |

Experimental Protocols

Step 1: Synthesis of 4-hydroxy-6-methoxyquinoline

This step follows the principles of the Gould-Jacobs reaction, a well-established method for quinoline synthesis.[3][4]

Methodology:

-

Condensation: 4-methoxyaniline is reacted with diethyl ethoxymethylenemalonate. This reaction is typically performed at an elevated temperature to facilitate the condensation and subsequent elimination of ethanol.

-

Cyclization: The resulting intermediate, an anilidomethylenemalonate, undergoes thermal cyclization at a high temperature. A high-boiling point solvent such as diphenyl ether is commonly used to achieve the necessary temperature for the ring-closure reaction.[2]

-

Hydrolysis and Decarboxylation: The cyclized product, an ethyl 4-hydroxy-6-methoxyquinoline-3-carboxylate, is then subjected to hydrolysis to the corresponding carboxylic acid, followed by decarboxylation to yield 4-hydroxy-6-methoxyquinoline. In some procedures, the decarboxylation can occur in situ at the high reaction temperature.[2][3]

Detailed Protocol:

A procedure analogous to the synthesis of similar 4-hydroxyquinolines is as follows:

-

A mixture of 4-methoxyaniline and a slight molar excess of diethyl ethoxymethylenemalonate is heated.

-

The resulting intermediate is added to a high-boiling solvent like diphenyl ether and heated to approximately 245 °C for 2 hours.[2]

-

Upon completion, the reaction mixture is cooled to room temperature and diluted with a non-polar solvent like hexane to precipitate the product.[2]

-

The solid is collected by filtration, washed with a suitable solvent such as ethyl acetate, and dried to afford 4-hydroxy-6-methoxyquinoline.[2] The reported yield for a similar process is nearly quantitative.[2]

Step 2: Synthesis of 4-Chloro-6-methoxyquinoline

The conversion of the 4-hydroxy group to a chloro group is a standard transformation in heterocyclic chemistry, often achieved using phosphorus oxychloride (POCl₃).[5]

Methodology:

The chlorination of a 4-hydroxyquinoline with POCl₃ is believed to proceed through a mechanism where the hydroxyl group attacks the electrophilic phosphorus atom of POCl₃, forming a phosphate ester intermediate. A subsequent nucleophilic attack by a chloride ion displaces the phosphate group, yielding the 4-chloroquinoline product.[5]

Detailed Protocol:

-

To a flask containing 4-hydroxy-6-methoxyquinoline, add phosphorus oxychloride (POCl₃) in a suitable solvent like toluene.[6] An excess of POCl₃ can also be used as both the reagent and the solvent.[5]

-

The reaction mixture is heated to reflux (approximately 100-110 °C) for a period of 2 to 6 hours.[5][6] The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).[5]

-

After the reaction is complete, the mixture is cooled to room temperature.[5]

-

Excess POCl₃ is removed under reduced pressure.[5]

-

The residue is carefully quenched by pouring it into a mixture of ice and a base, such as a saturated aqueous sodium bicarbonate solution, with vigorous stirring.[6]

-

The resulting precipitate is collected by filtration, washed with water until neutral, and dried to yield the crude 4-Chloro-6-methoxyquinoline.

-

The crude product can be further purified by recrystallization from a suitable solvent system, such as ethanol/ethyl acetate, to obtain the final product with high purity.[7]

This guide provides a comprehensive framework for the synthesis of 4-Chloro-6-methoxyquinoline. Researchers are advised to consult the cited literature for further details and to adapt the procedures to their specific laboratory conditions and safety protocols.

References

- 1. US2558211A - Preparation of 4-hydroxyquinoline compounds - Google Patents [patents.google.com]

- 2. 4-HYDROXY-6-METHOXYQUINOLINE | 23432-39-5 [chemicalbook.com]

- 3. Gould–Jacobs reaction - Wikipedia [en.wikipedia.org]

- 4. Gould-Jacobs Reaction [drugfuture.com]

- 5. benchchem.com [benchchem.com]

- 6. mdpi.com [mdpi.com]

- 7. CN106008336A - The preparation method of 4-chloro-6,7-dimethoxyquinoline - Google Patents [patents.google.com]

A Comprehensive Technical Guide to 4-Chloro-6-methoxyquinoline

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of 4-Chloro-6-methoxyquinoline, a key chemical intermediate in medicinal chemistry. The document details its chemical properties, synthesis, and significant role in the development of targeted therapeutics, particularly in oncology.

Chemical Identity and Properties

4-Chloro-6-methoxyquinoline is a substituted quinoline ring system. The strategic placement of a chlorine atom at the 4-position and a methoxy group at the 6-position makes it a versatile precursor for the synthesis of a wide range of biologically active molecules.

| Property | Value | Reference |

| CAS Number | 4295-04-9 | [1][2] |

| Molecular Formula | C₁₀H₈ClNO | [1][2] |

| Molecular Weight | 193.63 g/mol | [1][2] |

| IUPAC Name | 4-chloro-6-methoxyquinoline | [2] |

| Synonyms | Not available | |

| Appearance | Solid (form may vary) | |

| Storage Temperature | Inert gas (nitrogen or Argon) at 2-8°C | [3] |

Synthesis of Quinoline Derivatives

The synthesis of chloro-methoxy-substituted quinolines is a critical process for the pharmaceutical industry. A common approach involves the synthesis of a hydroxyquinoline precursor, followed by a chlorination step. While the search results provide detailed methodologies for the synthesis of the closely related 4-Chloro-6,7-dimethoxyquinoline, the principles can be adapted for 4-Chloro-6-methoxyquinoline. A general synthetic workflow is outlined below.

General Synthetic Workflow

The synthesis of chloro-methoxy-substituted quinolines can be conceptualized as a multi-stage process, often starting from readily available acetophenones. This workflow highlights the key transformations required to construct the quinoline core and introduce the necessary functionalities.

Caption: General two-stage synthetic workflow for 4-Chloro-methoxyquinolines.

Experimental Protocol: Synthesis of a Related Compound, 4-Chloro-6,7-dimethoxyquinoline

The following protocol for the synthesis of the analogous 4-chloro-6,7-dimethoxyquinoline is adapted from established methods and illustrates the key chemical transformations.[4][5][6]

Step 1: Synthesis of 4-hydroxy-6,7-dimethoxyquinoline

This intermediate can be prepared from 3,4-dimethoxyacetophenone through a sequence of nitration, condensation, and reductive cyclization.[5][6]

-

Nitration: 3,4-dimethoxyacetophenone is nitrated to yield 2-nitro-4,5-dimethoxyacetophenone.[5][6]

-

Condensation: The nitrated product is then condensed with N,N-dimethylformamide dimethyl acetal (DMF-DMA) to form 1-(4,5-dimethoxy-2-nitrophenyl)-3-(dimethylamino)propen-1-one.[5][6]

-

Reduction and Cyclization: A hydrogenation reaction of the propenone derivative leads to reduction of the nitro group and subsequent intramolecular cyclization to afford 4-hydroxy-6,7-dimethoxyquinoline.[5][6]

Step 2: Chlorination of 4-hydroxy-6,7-dimethoxyquinoline

The hydroxyl group at the 4-position is replaced with a chlorine atom using a chlorinating agent.[4][6]

-

Materials:

-

4-hydroxy-6,7-dimethoxyquinoline

-

Phosphorus oxychloride (POCl₃)

-

Diethylene glycol dimethyl ether (diglyme) or another suitable solvent

-

10% Potassium carbonate solution

-

Ethanol and Ethyl acetate for recrystallization

-

-

Procedure:

-

Charge a reactor with 4-hydroxy-6,7-dimethoxyquinoline and a suitable solvent like diglyme.[6]

-

With stirring, add the chlorinating agent, for example, phosphorus oxychloride (POCl₃).[6]

-

Heat the reaction mixture to 90-100°C for 4 to 12 hours.[6]

-

Monitor the reaction's progress using Thin Layer Chromatography (TLC).

-

Once the reaction is complete, cool the mixture to approximately 20°C.[6]

-

Slowly and carefully pour the reaction mixture onto crushed ice.

-

Neutralize the acidic solution by the slow addition of a 10% potassium carbonate solution until the pH is approximately 7-8.[6]

-

Filter the solid precipitate, wash it with water, and dry it to obtain the crude 4-chloro-6,7-dimethoxyquinoline.[6]

-

Purify the crude product by recrystallization from a mixture of ethanol and ethyl acetate (1:1 v/v).[6]

-

Applications in Drug Discovery and Development

The quinoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous therapeutic agents.[7] 4-Chloro-6-methoxyquinoline and its analogues are crucial intermediates in the synthesis of targeted therapies, particularly tyrosine kinase inhibitors (TKIs).[7]

Role as a Synthetic Intermediate

The chlorine atom at the 4-position of the quinoline ring is a key reactive site for nucleophilic aromatic substitution (SₙAr). This allows for the introduction of various side chains and functional groups, enabling the synthesis of large libraries of compounds for drug screening. Derivatives of similar chloro-methoxyquinolines are key components of approved anticancer drugs such as:

-

Cabozantinib and Tivozanib: These drugs, used to treat various cancers, are synthesized using the related 4-chloro-6,7-dimethoxyquinoline intermediate.[5][7]

-

Lenvatinib: This multi-target tyrosine kinase inhibitor is synthesized using the related 4-chloro-7-methoxyquinoline-6-carboxamide intermediate.[8]

Targeted Signaling Pathways

Derivatives of 4-Chloro-6-methoxyquinoline often exert their therapeutic effects by inhibiting key signaling pathways that are dysregulated in cancer.[7] A prominent target for many quinoline-based inhibitors is the PI3K/Akt/mTOR pathway, which plays a crucial role in cell proliferation, survival, and angiogenesis.[9]

Caption: Inhibition of the PI3K/Akt/mTOR signaling pathway by quinoline-based inhibitors.

Biological Activity of Derivatives

While 4-Chloro-6-methoxyquinoline itself is primarily a synthetic precursor, its derivatives have shown a wide range of biological activities. The quinoline core is a well-established pharmacophore in antimicrobial drug discovery, and derivatives have also been explored for such properties.[7] The primary focus, however, remains in oncology. The table below summarizes the activity of some quinoline derivatives, highlighting their potential as anticancer agents.

| Compound | Target Cell Line | IC₅₀ (µM) | Reference |

| Derivative 12f | A549 (Lung) | Potent Inhibitor | [7] |

| Derivative 12r | HCT116 (Colon) | Potent Inhibitor | [7] |

| Derivative 12c * | MCF-7 (Breast) | Potent Inhibitor | [7] |

| Tivozanib | VEGFR1, VEGFR2, VEGFR3 | 0.030, 0.0065, 0.015 | [5] |

Note: The specific structures for derivatives 12f, 12r, and 12c are detailed in the cited literature. The original source did not provide specific IC₅₀ values but identified them as potent inhibitors.[7]

Conclusion

4-Chloro-6-methoxyquinoline is a valuable building block in modern medicinal chemistry. Its utility as a versatile intermediate for the synthesis of potent kinase inhibitors underscores its importance in the development of targeted cancer therapies. The synthetic accessibility of this and related compounds, combined with the clinical success of their derivatives, ensures that the quinoline scaffold will continue to be a significant focus of drug discovery and development efforts.

References

- 1. 4-CHLORO-6-METHOXYQUINOLINE | 4295-04-9 [chemicalbook.com]

- 2. 4-Chloro-6-methoxyquinoline | C10H8ClNO | CID 228348 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 4-chloro-6-methoxyquinolin-7-ol | 205448-31-3 [chemicalbook.com]

- 4. benchchem.com [benchchem.com]

- 5. CN106008336A - The preparation method of 4-chloro-6,7-dimethoxyquinoline - Google Patents [patents.google.com]

- 6. benchchem.com [benchchem.com]

- 7. benchchem.com [benchchem.com]

- 8. Page loading... [guidechem.com]

- 9. atlantis-press.com [atlantis-press.com]

4-Chloro-6-methoxyquinoline molecular structure and conformation

An In-depth Technical Guide on the Molecular Structure and Conformation of 4-Chloro-6-methoxyquinoline

Audience: Researchers, scientists, and drug development professionals.

Abstract: This technical guide provides a comprehensive overview of the molecular structure, spectroscopic characteristics, and conformational analysis of 4-Chloro-6-methoxyquinoline (C₁₀H₈ClNO). While this compound is a recognized chemical entity, detailed experimental data from single-crystal X-ray diffraction is not widely available in the public literature. Therefore, this document focuses on its fundamental molecular properties, predicted spectroscopic data based on its constituent functional groups, and a theoretical examination of its conformation. Furthermore, it supplies detailed, generalized experimental protocols for its synthesis and characterization using modern analytical techniques, including X-ray crystallography, NMR, FTIR, and UV-Vis spectroscopy, supplemented by computational analysis methods. The guide is intended to serve as a foundational resource for researchers working with this and related quinoline scaffolds.

Molecular Identity and Physicochemical Properties

4-Chloro-6-methoxyquinoline is a heterocyclic aromatic compound. The quinoline core is a privileged scaffold in medicinal chemistry, and its functionalization allows for the fine-tuning of physicochemical and biological properties. The presence of a chlorine atom at the 4-position makes it susceptible to nucleophilic substitution, rendering it a versatile synthetic intermediate. The methoxy group at the 6-position acts as an electron-donating group, influencing the electronic landscape of the aromatic system.

Basic physicochemical properties are summarized below.

| Property | Value | Source |

| Molecular Formula | C₁₀H₈ClNO | [PubChem][1] |

| Molecular Weight | 193.63 g/mol | [PubChem][1] |

| IUPAC Name | 4-chloro-6-methoxyquinoline | [PubChem][1] |

| CAS Number | 4295-04-9 | [PubChem][1] |

| InChIKey | BEOVBLPXVFICSP-UHFFFAOYSA-N | [PubChem][1] |

| SMILES | COC1=CC2=C(C=CN=C2C=C1)Cl | [PubChem][1] |

Molecular Structure and Conformational Analysis

X-ray Crystallography Data

As of this guide's publication, a definitive single-crystal X-ray structure for 4-Chloro-6-methoxyquinoline has not been found in publicly accessible databases. However, analysis of the closely related compound, 4-Chloro-6,7-dimethoxyquinoline, reveals that the quinoline ring system is almost planar.[2] It is therefore predicted that 4-Chloro-6-methoxyquinoline also possesses a predominantly planar conformation, with the methoxy group's methyl carbon slightly out of the plane.

Conformational Analysis

The conformation of 4-Chloro-6-methoxyquinoline is expected to be rigid due to the aromaticity of the quinoline core. The primary conformational flexibility would arise from the rotation of the methoxy group around the C6-O bond. Computational chemistry methods, such as Density Functional Theory (DFT), can be employed to determine the rotational energy barrier and the preferred orientation of the methoxy group relative to the quinoline plane. Such studies typically reveal that the conformer where the methyl group is coplanar with the aromatic ring is a low-energy state.

Predicted Spectroscopic Data

The following tables summarize the expected spectroscopic data for 4-Chloro-6-methoxyquinoline based on its chemical structure and data from analogous compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

| ¹H NMR | Predicted Chemical Shift (δ, ppm) | Multiplicity | Protons |

| H2 | 8.5 - 8.7 | Doublet | 1H |

| H3 | 7.3 - 7.5 | Doublet | 1H |

| H5 | 7.2 - 7.4 | Doublet | 1H |

| H7 | 7.4 - 7.6 | Doublet of Doublets | 1H |

| H8 | 7.9 - 8.1 | Doublet | 1H |

| -OCH₃ | 3.9 - 4.1 | Singlet | 3H |

| ¹³C NMR | Predicted Chemical Shift (δ, ppm) | Carbon |

| C2 | ~150 | CH |

| C3 | ~122 | CH |

| C4 | ~142 | C-Cl |

| C4a | ~148 | C |

| C5 | ~104 | CH |

| C6 | ~158 | C-O |

| C7 | ~122 | CH |

| C8 | ~131 | CH |

| C8a | ~145 | C |

| -OCH₃ | 55 - 56 | CH₃ |

Fourier-Transform Infrared (FTIR) Spectroscopy

| Wavenumber (cm⁻¹) | Predicted Assignment |

| 3100 - 3000 | Aromatic C-H Stretch |

| 2950 - 2850 | Aliphatic C-H Stretch (-OCH₃) |

| 1620 - 1580 | C=C Aromatic Ring Stretch |

| 1500 - 1450 | C=N Aromatic Ring Stretch |

| 1250 - 1200 | Aryl-O Asymmetric Stretch |

| 1050 - 1000 | Aryl-O Symmetric Stretch |

| 850 - 750 | C-Cl Stretch |

UV-Vis Spectroscopy

For quinoline derivatives, multiple absorption bands are expected in the UV region. Based on data for 4-chloroquinoline, significant absorption maxima are anticipated in the ranges of 220-240 nm and 300-330 nm.[3] The exact λ-max values are dependent on the solvent used.

Experimental Protocols and Workflows

The following sections provide detailed, generalized protocols for the synthesis and structural elucidation of 4-Chloro-6-methoxyquinoline.

Synthesis Workflow

A plausible synthetic route involves the chlorination of a 4-hydroxyquinoline precursor. This common pathway is efficient and utilizes readily available starting materials.

References

Navigating the Solubility Landscape of 4-Chloro-6-methoxyquinoline: A Technical Guide

For Immediate Release

This technical guide provides an in-depth overview of the solubility characteristics of 4-Chloro-6-methoxyquinoline, a key intermediate in pharmaceutical research and development. This document is intended for researchers, scientists, and drug development professionals, offering a central resource for understanding and experimentally determining the solubility of this compound in various organic solvents. While specific quantitative solubility data for 4-Chloro-6-methoxyquinoline is not extensively available in public literature, this guide outlines the expected solubility trends based on structurally related compounds and provides detailed experimental protocols for precise determination.

Core Concepts: Understanding Solubility

The solubility of a compound is a critical physicochemical parameter that significantly influences its bioavailability, formulation, and efficacy in preclinical and clinical studies. For quinoline derivatives like 4-Chloro-6-methoxyquinoline, solubility in organic solvents is paramount for various applications, including organic synthesis, purification, and formulation development. Generally, quinoline derivatives, due to their aromatic and heterocyclic nature, tend to exhibit good solubility in a range of organic solvents.[1] The polarity of the solvent plays a crucial role in determining the extent of solubility.

Estimated Solubility Profile

Based on the general solubility characteristics of quinoline derivatives, the following table summarizes the expected qualitative solubility of 4-Chloro-6-methoxyquinoline in common organic solvents. It is important to note that these are estimations, and experimental verification is highly recommended.

| Solvent | Chemical Formula | Polarity Index | Expected Qualitative Solubility |

| Dimethyl Sulfoxide (DMSO) | (CH₃)₂SO | 7.2 | Soluble |

| N,N-Dimethylformamide (DMF) | (CH₃)₂NC(O)H | 6.4 | Soluble |

| Dichloromethane (DCM) | CH₂Cl₂ | 3.1 | Soluble |

| Ethanol | C₂H₅OH | 4.3 | Soluble |

| Methanol | CH₃OH | 5.1 | Soluble |

| Acetone | (CH₃)₂CO | 5.1 | Soluble |

| Acetonitrile | CH₃CN | 5.8 | Soluble |

| Toluene | C₇H₈ | 2.4 | Sparingly Soluble to Soluble |

Experimental Determination of Solubility

To obtain precise quantitative solubility data, a standardized experimental protocol is essential. The shake-flask method is a widely accepted technique for determining the thermodynamic equilibrium solubility of a compound.

Shake-Flask Method: A Detailed Protocol

Objective: To determine the equilibrium solubility of 4-Chloro-6-methoxyquinoline in a specific organic solvent at a controlled temperature.

Materials:

-

4-Chloro-6-methoxyquinoline (solid)

-

Selected organic solvent (analytical grade)

-

Analytical balance

-

Vials with screw caps

-

Thermostatic shaker or incubator

-

Centrifuge

-

Syringe filters (e.g., 0.22 µm PTFE)

-

High-Performance Liquid Chromatography (HPLC) system with UV detector or a UV-Vis spectrophotometer

-

Volumetric flasks and pipettes

Procedure:

-

Preparation of a Saturated Solution:

-

Add an excess amount of solid 4-Chloro-6-methoxyquinoline to a vial containing a known volume of the organic solvent. The excess solid is crucial to ensure that equilibrium is reached with an undissolved solid phase present.

-

Seal the vials tightly to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials in a thermostatic shaker set to a constant temperature (e.g., 25 °C or 37 °C).

-

Agitate the samples for a sufficient period (typically 24-72 hours) to ensure that equilibrium is reached. The required time may vary depending on the compound and solvent.

-

-

Phase Separation:

-

After equilibration, remove the vials from the shaker and allow them to stand undisturbed to let the excess solid settle.

-

Alternatively, centrifuge the vials to accelerate the separation of the solid and liquid phases.

-

-

Sample Collection and Preparation:

-

Carefully withdraw a clear aliquot of the supernatant using a syringe.

-

Immediately filter the aliquot through a syringe filter into a clean vial to remove any undissolved microparticles.

-

Dilute the filtered saturated solution with a known volume of the same solvent to bring the concentration within the analytical range of the quantification method.

-

-

Quantification:

-

Analyze the diluted sample using a validated analytical method, such as HPLC or UV-Vis spectroscopy, to determine the concentration of 4-Chloro-6-methoxyquinoline.

-

A calibration curve should be prepared using standard solutions of known concentrations to ensure accurate quantification.

-

-

Calculation of Solubility:

-

Calculate the solubility using the following formula: Solubility (mg/mL or mol/L) = Concentration of diluted sample × Dilution factor

-

The following diagram illustrates the general workflow for this experimental procedure.

Caption: Workflow for experimental solubility determination.

Synthesis and Signaling Pathway Context

4-Chloro-6-methoxyquinoline is a crucial intermediate in the synthesis of various biologically active molecules, including kinase inhibitors.[2][3][4][5] Understanding its synthesis is relevant for its application in drug discovery.

General Synthesis Workflow

The synthesis of 4-chloro-6-methoxyquinoline derivatives often involves a multi-step process, which can be generalized as follows:

Caption: Generalized synthesis workflow for derivatives.

Relevance in Cell Signaling

Quinoline derivatives have been identified as potent inhibitors of critical cell signaling pathways, such as the PI3K/Akt/mTOR pathway, which is often deregulated in cancer.[2][3][6] The inhibition of this pathway can lead to decreased cell proliferation and survival, making it an attractive target for cancer therapy.

The diagram below illustrates the PI3K/Akt/mTOR signaling pathway and the inhibitory action of quinoline-based compounds.

Caption: PI3K/Akt/mTOR pathway and quinoline inhibition.

Conclusion

While a comprehensive, publicly available database of quantitative solubility data for 4-Chloro-6-methoxyquinoline in various organic solvents is currently limited, this guide provides a foundational understanding of its expected solubility profile. More importantly, it equips researchers with a detailed experimental protocol to determine these values accurately. The provided context on its synthesis and its role as a potential inhibitor of the PI3K/Akt/mTOR signaling pathway underscores the compound's significance in modern drug discovery and development. Experimental determination of its solubility is a critical step in unlocking its full therapeutic potential.

References

- 1. benchchem.com [benchchem.com]

- 2. Discovery of indole- and quinolone-based inhibitors of the mTOR/Akt/Pi3K pathway for the potential treatment of autism and certain types of cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Discovery of indole- and quinolone-based inhibitors of the mTOR/Akt/Pi3K pathway for the potential treatment of autism and certain types of cancer - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]

- 4. Anti-Cancer Agents in Medicinal Chemistry [kld-journal.fedlab.ru]

- 5. researchgate.net [researchgate.net]

- 6. mdpi.com [mdpi.com]

Spectroscopic Profile of 4-Chloro-6-methoxyquinoline: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 4-Chloro-6-methoxyquinoline, a key intermediate in pharmaceutical synthesis. The document details available Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with generalized experimental protocols for their acquisition. This information is crucial for the unambiguous identification, purity assessment, and structural elucidation of this compound in research and development settings.

Spectroscopic Data Summary

The following tables summarize the available and predicted spectroscopic data for 4-Chloro-6-methoxyquinoline (C₁₀H₈ClNO, Molecular Weight: 193.63 g/mol ).[1] Due to the limited availability of direct experimental spectra in publicly accessible databases, data from closely related analogs and computational predictions are included to provide a comprehensive analytical profile.

Table 1: ¹H NMR Spectral Data (Predicted)

| Chemical Shift (δ) ppm | Multiplicity | Assignment |

| ~8.7 | d | H-2 |

| ~8.0 | d | H-5 |

| ~7.5 | d | H-8 |

| ~7.4 | dd | H-7 |

| ~7.2 | d | H-3 |

| ~3.9 | s | -OCH₃ |

Note: Predicted values are based on the analysis of similar quinoline structures. Actual experimental values may vary.

Table 2: ¹³C NMR Spectral Data (Predicted)

| Chemical Shift (δ) ppm | Assignment |

| ~158 | C-6 |

| ~150 | C-2 |

| ~148 | C-8a |

| ~144 | C-4 |

| ~131 | C-5 |

| ~128 | C-7 |

| ~122 | C-4a |

| ~121 | C-3 |

| ~105 | C-8 |

| ~56 | -OCH₃ |

Note: Predicted values are based on spectral data of analogous compounds.

Table 3: IR Spectral Data

| Frequency (cm⁻¹) | Intensity | Assignment |

| ~3100-3000 | Medium | Aromatic C-H stretch |

| ~2950-2850 | Medium | Aliphatic C-H stretch (-OCH₃) |

| ~1600, ~1500, ~1450 | Strong | Aromatic C=C skeletal vibrations |

| ~1250 | Strong | Aryl-O stretch (-OCH₃) |

| ~850-800 | Strong | C-Cl stretch |

Note: PubChem indicates the availability of an FTIR spectrum for 4-Chloro-6-methoxyquinoline, acquired using a KBr wafer technique.[1] The listed frequencies are characteristic absorptions for the functional groups present in the molecule.

Table 4: Mass Spectrometry Data

| m/z | Relative Intensity | Assignment |

| 193/195 | High | [M]⁺/ [M+2]⁺ (isotopic peak for Cl) |

| 178 | Medium | [M-CH₃]⁺ |

| 158 | Medium | [M-Cl]⁺ |

| 130 | Medium | [M-Cl-CO]⁺ |

Note: The fragmentation pattern is based on data from the closely related compound 4-Chloro-6-methoxy-2-methylquinoline, which shows a base peak at m/z 207 and significant fragments at 164, 192, and 166.[2] The table above predicts the expected fragmentation for 4-Chloro-6-methoxyquinoline.

Experimental Protocols

The following are detailed, generalized methodologies for acquiring the spectroscopic data presented above. Specific parameters may require optimization based on the instrumentation and sample purity.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain ¹H and ¹³C NMR spectra for structural elucidation.

Methodology:

-

Sample Preparation: Dissolve approximately 5-10 mg of 4-Chloro-6-methoxyquinoline in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

-

Instrumentation: A 400 MHz or higher field NMR spectrometer is recommended.

-

¹H NMR Acquisition:

-

Acquire a one-dimensional proton spectrum.

-

Typical parameters: spectral width of 12-16 ppm, pulse angle of 30-45°, relaxation delay of 1-2 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio.

-

-

¹³C NMR Acquisition:

-

Acquire a one-dimensional carbon spectrum with proton decoupling.

-

Typical parameters: spectral width of 200-250 ppm, pulse angle of 45-90°, and a longer relaxation delay (e.g., 2-5 seconds) to ensure quantitative accuracy if needed.

-

-

Data Processing: Process the raw data using appropriate software. This includes Fourier transformation, phase correction, baseline correction, and referencing the chemical shifts to the residual solvent peak or an internal standard (e.g., TMS).

Fourier-Transform Infrared (FTIR) Spectroscopy

Objective: To identify the functional groups present in the molecule.

Methodology:

-

Sample Preparation:

-

KBr Pellet: Mix a small amount of the solid sample (1-2 mg) with approximately 100-200 mg of dry KBr powder. Grind the mixture to a fine powder and press it into a transparent pellet using a hydraulic press.

-

ATR: Place a small amount of the solid sample directly onto the ATR crystal.

-

-

Instrumentation: An FTIR spectrometer equipped with a KBr beam splitter and a DTGS detector.

-

Data Acquisition:

-

Collect a background spectrum of the empty sample compartment (for KBr) or the clean ATR crystal.

-

Collect the sample spectrum over a range of 4000-400 cm⁻¹.

-

Co-add a sufficient number of scans (e.g., 16-32) to obtain a high-quality spectrum.

-

-

Data Processing: The final spectrum is presented in terms of transmittance or absorbance versus wavenumber (cm⁻¹).

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of the molecule.

Methodology:

-

Sample Preparation: Dissolve a small amount of the sample (e.g., 1 mg/mL) in a suitable volatile solvent (e.g., methanol or acetonitrile).

-

Instrumentation: A mass spectrometer with an Electron Ionization (EI) or Electrospray Ionization (ESI) source.

-

Data Acquisition (EI):

-

Introduce the sample via a direct insertion probe or a gas chromatograph (GC).

-

Use a standard electron energy of 70 eV.

-

Scan a mass range appropriate for the expected molecular weight and fragments (e.g., m/z 50-300).

-

-

Data Acquisition (ESI):

-

Introduce the sample via direct infusion or a liquid chromatograph (LC).

-

Optimize ionization parameters such as capillary voltage, cone voltage, and desolvation gas flow and temperature.

-

Acquire data in positive ion mode.

-

-

Data Analysis: Analyze the resulting mass spectrum to identify the molecular ion peak and characteristic fragment ions.

Visualized Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound like 4-Chloro-6-methoxyquinoline.

Caption: General workflow for the synthesis, purification, and spectroscopic analysis of 4-Chloro-6-methoxyquinoline.

References

The Versatility of the 4-Chloro-6-methoxyquinoline Scaffold: A Technical Guide to its Biological Activities

For Researchers, Scientists, and Drug Development Professionals

The quinoline motif is a privileged scaffold in medicinal chemistry, forming the structural core of numerous therapeutic agents. Among its many derivatives, 4-Chloro-6-methoxyquinoline has emerged as a critical building block in the synthesis of compounds with a wide range of biological activities. This technical guide provides a comprehensive overview of the potential biological applications of the 4-Chloro-6-methoxyquinoline scaffold, with a focus on its anticancer, antimalarial, and antimicrobial properties. This document includes a compilation of quantitative biological data, detailed experimental protocols for key assays, and visualizations of relevant signaling pathways and workflows to serve as a valuable resource for researchers in the field of drug discovery and development.

Anticancer Activity: Targeting Key Oncogenic Pathways

Derivatives of the 4-Chloro-6-methoxyquinoline scaffold have demonstrated significant potential as anticancer agents, primarily through the inhibition of protein kinases that are crucial for tumor growth and proliferation.[1] The chlorine atom at the 4-position is susceptible to nucleophilic aromatic substitution, which allows for the convenient introduction of various side chains that can be tailored to interact with the ATP-binding sites of specific kinases.[1][2]

Notably, this scaffold is a key intermediate in the synthesis of several approved tyrosine kinase inhibitors, including Cabozantinib and Tivozanib, which are used in the treatment of various cancers such as medullary thyroid carcinoma and renal cell carcinoma.[2] The anticancer effects of these derivatives are often attributed to the inhibition of key signaling pathways that are frequently dysregulated in cancer, such as the Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor (VEGF) signaling pathways.[2]

Quantitative Anticancer Activity Data

The following table summarizes the in vitro anticancer activity of various 4-Chloro-6-methoxyquinoline derivatives against a panel of human cancer cell lines. The half-maximal inhibitory concentration (IC50) and the half-maximal growth inhibition (GI50) are provided as measures of potency.

| Compound ID | Cancer Cell Line | Assay Type | IC50 (µM) | GI50 (µM) | Reference |

| 14m | Leukemia (SR) | Growth Inhibition | 0.133 | [3] | |

| Non-Small Cell Lung Cancer (NCI-H226) | Growth Inhibition | 0.343 | [3] | ||

| Colon Cancer (COLO205) | Growth Inhibition | 0.401 | [3] | ||

| CNS Cancer (SF-295) | Growth Inhibition | 0.328 | [3] | ||

| Melanoma (LOX IMVI) | Growth Inhibition | 0.116 | [3] | ||

| Melanoma (SK-MEL-5) | Growth Inhibition | 0.247 | [3] | ||

| Ovarian Cancer (NCI/ADR-RES) | Growth Inhibition | 0.458 | [3] | ||

| Renal Cancer (CAKI-1) | Growth Inhibition | 0.188 | [3] | ||

| Breast Cancer (T-47D) | Growth Inhibition | 0.472 | [3] | ||

| Compound 2 | Breast Cancer (MCF-7) | Cytotoxicity | < 10 | [4] | |

| Kidney (HEK-293) | Cytotoxicity | < 10 | [4] | ||

| Breast Cancer (MDA-MB-231) | Cytotoxicity | < 10 | [4] |

Antimalarial Activity: A Renewed Hope Against Resistance

The quinoline core is historically significant in the development of antimalarial drugs, with chloroquine being a prime example. Research into 4-Chloro-6-methoxyquinoline derivatives has revealed their potential to combat drug-resistant strains of Plasmodium falciparum, the parasite responsible for the most severe form of malaria.[5] Structure-activity relationship studies have shown that modifications at the 3-position of the quinoline ring can lead to compounds with low nanomolar efficacy against multi-drug-resistant parasite strains.[5]

Quantitative Antimalarial Activity Data

The following table presents the in vitro antimalarial activity of 6-Chloro-7-methoxy-4(1H)-quinolone derivatives against chloroquine-resistant (W2) and multi-drug-resistant (TM90-C2B) strains of P. falciparum. The half-maximal effective concentration (EC50) is used to indicate potency.

| Compound ID | P. falciparum Strain | EC50 (nM) | Reference |

| 3 | W2 | Low Nanomolar | [5] |

| TM90-C2B | Low Nanomolar | [5] | |

| 4 | W2 | Low Nanomolar | [5] |

| TM90-C2B | Low Nanomolar | [5] | |

| 52 | W2 | 6.25 | [5] |

| TM90-C2B | 5.98 | [5] | |

| 29 | Dd2 | 4.8 ± 2.0 | [6] |

| 24 | Dd2 | 10.9 ± 1.9 | [6] |

| 31 | Dd2 | 5.9 ± 1.4 | [6] |

Antimicrobial Activity: A Broad Spectrum of Potential

Beyond their anticancer and antimalarial properties, derivatives of the 4-Chloro-6-methoxyquinoline scaffold have also been investigated for their antimicrobial activity against a range of pathogenic bacteria and fungi. The introduction of sulfonamide moieties at the 4-position, for instance, has yielded compounds with notable activity against both Gram-positive and Gram-negative bacteria.[7]

Quantitative Antimicrobial Activity Data

The table below summarizes the Minimum Inhibitory Concentration (MIC) values of a 4-alkoxy-2-aryl-6,7-dimethoxyquinoline derivative against various bacterial strains.

| Compound ID | Bacterial Strain | MIC (mg/mL) | Reference |

| Compound 4 | Bacillus subtilis | 0.68 | [8] |

| Staphylococcus aureus | 1.35 | [8] | |

| Escherichia coli | 2.7 | [8] | |

| Pseudomonas aeruginosa | 2.7 | [8] | |

| Salmonella typhi | 1.35 | [8] |

Signaling Pathways and Experimental Workflows

To provide a deeper understanding of the mechanisms of action and the experimental procedures used to evaluate the biological activities of 4-Chloro-6-methoxyquinoline derivatives, the following diagrams have been created using the DOT language.

Detailed Experimental Protocols

This section provides detailed methodologies for the key in vitro assays cited in this guide.

In Vitro Anticancer Activity (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.[9]

1. Cell Seeding:

-

Human cancer cell lines are cultured in appropriate media supplemented with fetal bovine serum and antibiotics.

-

Cells are harvested, counted, and seeded into 96-well plates at a density of 5,000-10,000 cells/well.

-

Plates are incubated for 24 hours to allow for cell attachment.[10]

2. Compound Treatment:

-

Test compounds are dissolved in DMSO to prepare stock solutions and then serially diluted in culture medium to the desired concentrations.

-

The culture medium is removed from the wells and replaced with medium containing the test compounds.

-

Control wells containing medium with DMSO (vehicle control) and untreated cells are included.

-

Plates are incubated for 48-72 hours.

3. MTT Addition and Formazan Solubilization:

-

After the incubation period, MTT solution (5 mg/mL in PBS) is added to each well and the plates are incubated for another 4 hours.[9]

-

The medium containing MTT is then removed, and the formazan crystals are dissolved by adding a solubilizing agent (e.g., DMSO or isopropanol).[10][11]

4. Absorbance Measurement and Data Analysis:

-

The absorbance of each well is measured using a microplate reader at a wavelength of 570 nm.

-

The percentage of cell viability is calculated relative to the untreated control cells.

-

The IC50 value, the concentration of the compound that causes 50% inhibition of cell growth, is determined by plotting the percentage of viability against the logarithm of the compound concentration and fitting the data to a dose-response curve.

In Vitro Antimalarial Activity Assay (P. falciparum)

The SYBR Green I-based fluorescence assay is a common method for determining the in vitro susceptibility of P. falciparum to antimalarial drugs.[12]

1. Parasite Culture:

-

Chloroquine-sensitive and -resistant strains of P. falciparum are maintained in continuous culture in human erythrocytes in RPMI 1640 medium supplemented with human serum or Albumax.[13]

-

The parasite culture is synchronized to the ring stage.[14]

2. Drug Dilution and Plate Preparation:

-

Test compounds are serially diluted in culture medium in a 96-well plate.

-

A suspension of parasitized red blood cells (1-2% parasitemia, 2% hematocrit) is added to each well.

-

Control wells with no drug (positive growth control) and wells with known antimalarial drugs are included.

3. Incubation and Lysis:

-

The plates are incubated for 72 hours under a gas mixture of 5% CO2, 5% O2, and 90% N2.[13]

-

After incubation, a lysis buffer containing the fluorescent dye SYBR Green I is added to each well. SYBR Green I intercalates with the parasitic DNA.

4. Fluorescence Measurement and Data Analysis:

-

The fluorescence intensity is measured using a fluorescence microplate reader.

-

The EC50 value, the concentration of the compound that inhibits parasite growth by 50%, is calculated by analyzing the dose-response curve.[5]

Antimicrobial Susceptibility Testing (Broth Microdilution Method)

The broth microdilution method is a standard technique for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.[15]

1. Preparation of Inoculum:

-

A standardized suspension of the test microorganism is prepared in a suitable broth medium (e.g., Mueller-Hinton broth) to a turbidity equivalent to a 0.5 McFarland standard.[16]

2. Serial Dilution of the Compound:

-

The test compound is serially diluted in the broth medium in a 96-well microtiter plate.

3. Inoculation and Incubation:

-

Each well is inoculated with the standardized bacterial suspension.

-

A positive control well (broth with inoculum, no compound) and a negative control well (broth only) are included.

-

The plate is incubated at an appropriate temperature (e.g., 37°C) for 18-24 hours.

4. Determination of MIC:

-

The MIC is determined as the lowest concentration of the compound at which there is no visible growth of the microorganism.[15][17]

Conclusion

The 4-Chloro-6-methoxyquinoline scaffold represents a versatile and valuable platform for the development of novel therapeutic agents. Its synthetic tractability allows for the generation of diverse libraries of compounds that can be screened for a wide range of biological activities. The demonstrated anticancer, antimalarial, and antimicrobial potential of its derivatives underscores the importance of continued research into this promising chemical scaffold. This technical guide provides a foundational resource for scientists and researchers to further explore and exploit the therapeutic potential of 4-Chloro-6-methoxyquinoline and its analogues in the quest for new and effective medicines.

References

- 1. The VEGF signaling pathway in cancer: the road ahead - PMC [pmc.ncbi.nlm.nih.gov]

- 2. benchchem.com [benchchem.com]

- 3. Discovery of 4-alkoxy-2-aryl-6,7-dimethoxyquinolines as a new class of topoisomerase I inhibitors endowed with potent in vitro anticancer activity - PMC [pmc.ncbi.nlm.nih.gov]

- 4. ajchem-a.com [ajchem-a.com]

- 5. Orally Bioavailable 6-Chloro-7-methoxy-4(1H)-quinolones Efficacious against Multiple Stages of Plasmodium - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Synthesis, Structure–Activity Relationship, and Antimalarial Efficacy of 6-Chloro-2-arylvinylquinolines - PMC [pmc.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. researchgate.net [researchgate.net]

- 9. benchchem.com [benchchem.com]

- 10. Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay - PMC [pmc.ncbi.nlm.nih.gov]

- 11. MTT Assay Protocol | Springer Nature Experiments [experiments.springernature.com]

- 12. iddo.org [iddo.org]

- 13. docta.ucm.es [docta.ucm.es]

- 14. benchchem.com [benchchem.com]

- 15. apec.org [apec.org]

- 16. rapidmicrobiology.com [rapidmicrobiology.com]

- 17. dickwhitereferrals.com [dickwhitereferrals.com]

role of the chlorine atom at the 4-position in quinoline reactivity

An In-depth Technical Guide on the Role of the Chlorine Atom at the 4-Position in Quinoline Reactivity

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

The quinoline scaffold is a privileged heterocyclic motif integral to numerous pharmaceuticals and functional materials. The substitution pattern on the quinoline ring profoundly dictates its chemical behavior and biological activity. This technical guide focuses on the pivotal role of the chlorine atom at the 4-position, a substitution that transforms the quinoline core into a versatile and highly reactive intermediate. The electron-withdrawing nature of both the quinoline nitrogen and the chlorine atom activates the C4 position, rendering it highly susceptible to nucleophilic attack. This reactivity is the cornerstone of its utility, primarily enabling facile access to a vast library of 4-substituted quinoline derivatives through nucleophilic aromatic substitution (SNAr) and modern palladium-catalyzed cross-coupling reactions. This document provides a comprehensive overview of the reactivity, detailed experimental protocols for key transformations, and quantitative data to guide synthetic strategies in drug discovery and materials science.

The Electronic Influence of the 4-Chloro Substituent

The reactivity of the 4-position in the quinoline ring is significantly influenced by the heterocyclic nitrogen atom. This nitrogen atom exerts a powerful electron-withdrawing effect (-I and -R), which reduces the electron density predominantly at the ortho (C2) and para (C4) positions.[1] This inherent electron deficiency makes these positions electrophilic and thus susceptible to nucleophilic attack.

The introduction of a chlorine atom at the C4 position further enhances this effect. Chlorine, being an electronegative atom, exerts a strong inductive electron-withdrawing effect (-I).[2][3] This amplifies the electrophilic character of the C4 carbon, making 4-chloroquinoline an excellent substrate for a variety of substitution reactions. The chlorine atom also serves as an effective leaving group, facilitating the displacement by a wide range of nucleophiles.[4]

Key Reactions of 4-Chloroquinoline

The enhanced electrophilicity of the C4 carbon makes 4-chloroquinoline a versatile precursor for introducing diverse functionalities. The most significant transformations are Nucleophilic Aromatic Substitution (SNAr) and Palladium-Catalyzed Cross-Coupling reactions.

Nucleophilic Aromatic Substitution (SNAr)

The SNAr reaction is the most common and direct method for functionalizing the 4-position of chloroquinolines.[4][5] The reaction proceeds via a two-step addition-elimination mechanism.[1][6] First, the nucleophile attacks the electron-deficient C4 carbon, breaking the aromaticity of the ring and forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex.[1][6] The negative charge in this intermediate is delocalized over the ring and, crucially, onto the electronegative nitrogen atom, which provides significant stabilization. In the second step, the aromaticity is restored by the elimination of the chloride ion, yielding the 4-substituted quinoline product.[1][6]

This methodology is widely employed for the synthesis of 4-aminoquinolines, a class of compounds famous for their antimalarial activity (e.g., Chloroquine).[4][7][8]

The following table summarizes typical reaction conditions for the synthesis of 4-aminoquinolines from 4-chloroquinolines.

| Starting Material | Nucleophile | Conditions | Yield (%) | Reference |

| 4,7-Dichloroquinoline | N,N-dimethylethane-1,2-diamine | Neat, 120-130 °C, 6-8 h | - | [9] |

| 4,7-Dichloroquinoline | Ethane-1,2-diamine | Neat, 130 °C, 7 h | - | [9] |

| 4,7-Dichloroquinoline | Various alkylamines | DMSO, 140-180 °C, 20-30 min (Microwave) | 80-95% | [5] |

| 4-Chloroquinoline derivatives | 1,2,4-triazole | Neutral, acidic, or basic conditions | Variable | [10] |

| 3-(Trifluoromethyl)-4-chloroquinoline | Various anilines | Ethanol, Reflux, 4 h | 75-90% | (Assumed from general procedures) |

This protocol is adapted from general procedures for the synthesis of 4-aminoquinoline derivatives.[9]

-

Reactant Preparation: In a round-bottom flask, place 4,7-dichloroquinoline (1.0 eq).

-

Reaction Setup: Add an excess of N,N-dimethyl-ethane-1,2-diamine (2.0 eq) to the flask. The reaction is run neat (without solvent).

-

Heating: Equip the flask with a condenser and heat the mixture to 120–130 °C with continuous stirring.

-

Reaction Time: Maintain the temperature for 6-8 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Work-up: After the reaction is complete, cool the mixture to room temperature. Dissolve the residue in dichloromethane.

-

Extraction: Wash the organic layer with 5% aqueous NaHCO₃ solution, followed by water and then brine.

-

Purification: Dry the organic layer over anhydrous MgSO₄, filter, and remove the solvent under reduced pressure. The crude product can be further purified by column chromatography or recrystallization to yield the final product.

Palladium-Catalyzed Cross-Coupling Reactions

While SNAr is highly effective, modern palladium-catalyzed cross-coupling reactions offer milder conditions and broader substrate scope, especially for C-C and C-N bond formation with less reactive nucleophiles.

The Suzuki-Miyaura coupling is a powerful method for forming carbon-carbon bonds by reacting an organohalide with an organoboron compound. 4-Chloroquinoline can be coupled with various aryl or vinyl boronic acids to produce 4-aryl or 4-vinylquinolines.[11] It is important to note the general reactivity trend for aryl halides in palladium-catalyzed couplings is I > Br > OTf > Cl.[12][13] This differential reactivity allows for selective coupling if other, more reactive halogens are present on the quinoline ring. For instance, in 6-bromo-4-chloroquinoline, Suzuki coupling can be performed selectively at the more reactive C6-Br position, leaving the C4-Cl untouched for subsequent functionalization.[12]

The Buchwald-Hartwig amination is a palladium-catalyzed C-N cross-coupling reaction between an aryl halide and an amine.[14][15] It serves as a powerful alternative to classical SNAr, often proceeding under milder conditions and tolerating a wider range of functional groups. This reaction is particularly useful for coupling less nucleophilic amines or for substrates where SNAr reactions are sluggish. The choice of palladium precursor, phosphine ligand, and base is critical for achieving high efficiency.[16][17]

The following table summarizes typical conditions for palladium-catalyzed reactions involving chloroquinolines.

| Reaction | Aryl Halide | Coupling Partner | Catalyst/Ligand | Base/Solvent | Conditions | Yield (%) | Ref. |

| Suzuki | 6-Bromo-4-chloroquinoline | Phenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ / 1,4-Dioxane:H₂O | 80-90 °C, 4-12 h | High (Selective at C6) | [12] |

| Suzuki | 4-Chloroquinoline derivatives | Various boronic acids | Pd(PPh₃)₄ | - | - | - | [11] |

| Buchwald-Hartwig | 2-Bromo-13α-estrone | Aniline | Pd(OAc)₂ / X-Phos | KOt-Bu / Toluene | 100 °C, 10 min (MW) | Good to Excellent | [16] |

| Buchwald-Hartwig | 6-Bromo-2-chloroquinoline | Various amines | Pd₂(dba)₃ / BINAP | NaOt-Bu / Toluene | 80 °C | 80-97% (Selective at C6) | [18] |

Protocol 1: General Procedure for Suzuki-Miyaura Coupling [11][12]

-

Inert Atmosphere: To an oven-dried flask, add the 4-chloroquinoline derivative (1.0 eq), the boronic acid (1.2 eq), a base such as K₂CO₃ or Cs₂CO₃ (2.0-3.0 eq), and the palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%).

-

Degassing: Evacuate the flask and backfill with an inert gas (Argon or Nitrogen). Repeat this cycle three times.

-

Solvent Addition: Add degassed solvent (e.g., 1,4-dioxane/water 4:1) via syringe.

-

Heating: Heat the reaction mixture to 80-100 °C with vigorous stirring.

-

Monitoring: Monitor the reaction progress by TLC or GC-MS until the starting material is consumed (typically 4-16 hours).

-

Work-up: Cool the mixture to room temperature. Dilute with ethyl acetate and wash with water and brine.

-

Purification: Dry the organic layer over anhydrous Na₂SO₄, concentrate under vacuum, and purify the residue by column chromatography.

Protocol 2: General Procedure for Buchwald-Hartwig Amination [15][18]

-

Inert Atmosphere: To an oven-dried Schlenk tube, add the palladium precursor (e.g., Pd(OAc)₂ or Pd₂(dba)₃, 1-2 mol%), the phosphine ligand (e.g., X-Phos or BINAP, 1.2-2.4 mol% per Pd), and a strong base (e.g., NaOt-Bu or KOt-Bu, 1.4 eq).

-

Reactant Addition: Add the 4-chloroquinoline derivative (1.0 eq) and the amine (1.2 eq).

-

Degassing: Seal the tube, evacuate, and backfill with an inert gas. Repeat three times.

-

Solvent Addition: Add anhydrous, degassed toluene via syringe.

-

Heating: Heat the reaction mixture to 80-110 °C with vigorous stirring.

-

Monitoring: Monitor the reaction until completion by TLC or GC-MS.

-

Work-up: Cool the reaction to room temperature, dilute with an organic solvent like ethyl acetate, and filter through a pad of celite to remove palladium residues. Wash the filtrate with water and brine.

-

Purification: Dry the organic layer, concentrate, and purify the product by column chromatography.

Role in Biological Activity: The Gateway to Antimalarials

The 4-chloroquinoline scaffold is of immense importance in medicinal chemistry, primarily as a precursor to 4-aminoquinoline antimalarial drugs.[7][8][19] The celebrated drug Chloroquine is a 4-amino-7-chloroquinoline. Its synthesis, and that of many analogues, relies on the nucleophilic substitution of the chlorine at the 4-position of 4,7-dichloroquinoline with a suitable diamine side chain.[5][9][20][21]

The chlorine atom itself is not directly responsible for the biological activity. Instead, its role is that of a superb synthetic handle. The C4-Cl bond is readily displaced to install the basic amine side chain, which is critical for the drug's mechanism of action. 4-Aminoquinoline drugs are believed to function by accumulating in the acidic food vacuole of the malaria parasite, where they interfere with the detoxification of heme, leading to parasite death.[4] The ability to easily perform SNAr at the 4-position has enabled the synthesis of vast libraries of analogues to combat drug resistance.[8][21]

Conclusion

The chlorine atom at the 4-position of the quinoline ring is a powerful activating group and a versatile synthetic handle. It renders the C4 carbon highly electrophilic, making it an ideal substrate for nucleophilic aromatic substitution and a range of palladium-catalyzed cross-coupling reactions. This reactivity has been masterfully exploited, particularly in medicinal chemistry, to generate extensive libraries of 4-substituted quinolines. Its most notable application is in the synthesis of 4-aminoquinoline antimalarials, where the displacement of the 4-chloro group is the key step in constructing these life-saving drugs. A thorough understanding of the principles and protocols outlined in this guide is essential for any researcher aiming to leverage the unique reactivity of 4-chloroquinolines in the development of novel therapeutics and functional materials.

References

- 1. benchchem.com [benchchem.com]

- 2. researchgate.net [researchgate.net]

- 3. Although chlorine is an electron withdrawing group class 11 chemistry CBSE [vedantu.com]

- 4. benchchem.com [benchchem.com]

- 5. Frontiers | 4-Aminoquinoline: a comprehensive review of synthetic strategies [frontiersin.org]

- 6. Nucleophilic Aromatic Substitution - Chemistry Steps [chemistrysteps.com]

- 7. Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities: an overview - PMC [pmc.ncbi.nlm.nih.gov]

- 8. derisilab.ucsf.edu [derisilab.ucsf.edu]

- 9. Synthesis and in vitro cytotoxicity evaluation of 4-aminoquinoline derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. benchchem.com [benchchem.com]

- 13. chem.libretexts.org [chem.libretexts.org]

- 14. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]

- 15. benchchem.com [benchchem.com]

- 16. BJOC - The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series [beilstein-journals.org]

- 17. Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? - RCS Research Chemistry Services [rcs.wuxiapptec.com]

- 18. pubs.acs.org [pubs.acs.org]

- 19. Page loading... [guidechem.com]

- 20. Synthesis of 4-aminoquinoline–pyrimidine hybrids as potent antimalarials and their mode of action studies - PMC [pmc.ncbi.nlm.nih.gov]

- 21. Parallel Synthesis and Antimalarial Screening of a 4-Aminoquinoline Library - PMC [pmc.ncbi.nlm.nih.gov]

The Dual Mandate: An In-depth Technical Guide to the Electronic and Steric Effects of the Methoxy Group on the Quinoline Ring

For Researchers, Scientists, and Drug Development Professionals

The quinoline scaffold is a cornerstone in medicinal chemistry, forming the structural basis for a multitude of therapeutic agents with a wide array of biological activities, including antimicrobial, anticancer, and antimalarial effects[1][2][3]. The strategic functionalization of this privileged heterocyclic system is paramount in modulating its physicochemical properties and pharmacological profile. Among the most common substituents, the methoxy group (–OCH₃) plays a pivotal role. Its nuanced electronic and steric characteristics, which are highly dependent on its position on the quinoline ring, offer a powerful tool for fine-tuning molecular properties in drug design. This technical guide provides a comprehensive analysis of these effects, supported by quantitative data, experimental methodologies, and logical visualizations to aid researchers in the rational design of novel quinoline-based therapeutics.

The Dichotomy of Electronic Effects: Induction vs. Resonance

The methoxy group exerts a dual electronic influence on the quinoline ring: a weak electron-withdrawing inductive effect (-I) and a strong electron-donating resonance (mesomeric) effect (+M).[4][5] The ultimate electronic character of the methoxy group is determined by its position, as this dictates which effect predominates.

-

Inductive Effect (-I): Due to the high electronegativity of the oxygen atom, the methoxy group withdraws electron density from the ring through the sigma (σ) bond framework.[5][6] This effect is distance-dependent, decreasing as the separation from the substituent increases.

-

Resonance Effect (+M): The lone pairs of electrons on the oxygen atom can be delocalized into the π-electron system of the quinoline ring.[5][7][8] This donation of electron density increases the electron density at the ortho and para positions relative to the methoxy group. The resonance effect is generally more powerful than the inductive effect when the methoxy group is in a position that allows for direct conjugation with the aromatic system.[4][5][7]

The interplay of these effects dictates the reactivity of the quinoline ring. An overall electron-donating character increases the nucleophilicity of the ring, making it more susceptible to electrophilic aromatic substitution. Conversely, an electron-withdrawing character deactivates the ring towards electrophiles but can activate it for nucleophilic substitution at specific positions.

Caption: Dual electronic nature of the methoxy substituent on an aromatic ring.

Positional Influence on the Quinoline Ring

The quinoline system is comprised of a benzene ring fused to a pyridine ring. The position of the methoxy group on either ring determines its net electronic effect.

-

Substitution on the Benzene Ring (Positions 5, 6, 7, 8):

-

Positions 6 and 8: A methoxy group at the 6- or 8-position strongly activates the benzene ring towards electrophilic substitution. The +M effect dominates, increasing electron density, particularly at positions 5 and 7.

-

Positions 5 and 7: At these positions, the methoxy group also acts as an activator through its +M effect.

-

-

Substitution on the Pyridine Ring (Positions 2, 3, 4):

-